

Spectroscopic Characterization of N,2-Dimethylpropanehydrazide: A Technical Guide

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Compound of Interest

Compound Name: *N,2-dimethylpropanehydrazide*

Cat. No.: *B13628699*

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Abstract

This guide provides a comprehensive spectroscopic profile of **N,2-dimethylpropanehydrazide** (CAS: 67302-35-6), a critical intermediate in the synthesis of biologically active heterocycles and pharmaceutical precursors. We focus on the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).^{[1][2]} The guide details the distinction between regiochemical isomers (

- vs.

-methylation) and provides field-proven protocols for sample preparation and data interpretation.

Introduction & Structural Logic

N,2-dimethylpropanehydrazide is formally derived from isobutyric acid (2-methylpropanoic acid) and methylhydrazine. In drug development, it serves as a "molecular handle," allowing the introduction of the isobutyryl group into larger scaffolds or acting as a precursor for 1,3,4-oxadiazoles and pyrazoles.

Chemical Structure and Nomenclature

The name "**N,2-dimethylpropanehydrazide**" implies two substitutions:

- 2-methyl: A methyl group at the C2 position of the propane chain (creating an isobutyryl acyl group).

- N-methyl: A methyl group on the hydrazine moiety.

Regiochemical Ambiguity: The reaction of isobutyryl chloride with methylhydrazine can yield two isomers. However, the commercially relevant species typically denoted by this CAS is the

-methyl isomer (1,2-disubstituted hydrazine derivative), where the acylation occurs at the less substituted nitrogen or thermodynamic equilibration favors the more stable hydrazide.

- Target Structure (

-isomer):

-methyl-2-methylpropanehydrazide

- Formula:

- SMILES: CC(C)C(=O)NNC

- Molecular Weight: 116.16 g/mol

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing the

-methyl (amide-like) and

-methyl (amine-like) isomers. The data below reflects the

-methyl isomer in

H NMR Data (400 MHz,

)

Signal (ppm)	Multiplicity	Integration	Assignment	Structural Insight
7.80 - 8.20	Broad Singlet	1H		Exchangeable amide proton; shift varies with concentration.
4.50 - 5.00	Broad Singlet	1H		Terminal amine proton; often broad due to quadrupole broadening.
2.65	Singlet	3H		Characteristic -methyl shift. (If -methyl amide, shift would be ~3.1-3.3 ppm).
2.38	Septet (Hz)	1H		Methine proton of the isobutyryl group.
1.18	Doublet (Hz)	6H		Geminal dimethyl groups; diagnostic doublet.

“

Expert Insight: In polar aprotic solvents like DMSO-

, you may observe rotamers (E/Z isomerism around the C-N amide bond). This manifests as a splitting of the

-methyl and methine signals (typically in a 3:1 to 5:1 ratio).

C NMR Data (100 MHz,

Signal (ppm)	Type	Assignment
176.5		Carbonyl (C=O): Deshielded amide carbonyl.
39.2		N-Methyl: Distinctive for -methyl carbon.
34.8		Methine: Alpha-carbon of the isobutyryl group.
19.4		Isopropyl Methyls: Equivalent methyl carbons.

Infrared Spectroscopy (FT-IR)

IR analysis confirms the functional groups and hydrogen bonding status.

Wavenumber ()	Vibration Mode	Description
3250 - 3350		Medium intensity; doublet often seen for NH-NH systems.
2960 - 2870		Alkyl C-H stretches (isopropyl and N-methyl).
1645 - 1665		Amide I Band: Strong carbonyl stretch. Lower freq than esters due to resonance.
1530 - 1550		Amide II Band: N-H bending coupled with C-N stretch.

Mass Spectrometry (MS)

The fragmentation pattern is dominated by alpha-cleavage and McLafferty-like rearrangements.

- Ionization Method: ESI+ or EI (70 eV)

- Molecular Ion:

(ESI);

(EI)

Key Fragmentation Pathways (EI):

- m/z 116

m/z 71: Loss of the hydrazyl radical (

is 45 Da? No, loss of

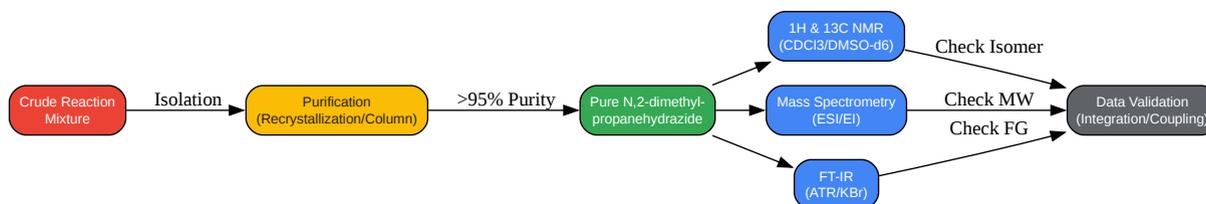
is 59? Wait.

).

- Correction: Cleavage of the C-N bond yields the Isobutyryl cation () at m/z 71.
- m/z 71
- m/z 43: Loss of CO (28 Da) from the acylium ion yields the Isopropyl cation () at m/z 43.
- m/z 116
- m/z 73: Less common, loss of isopropyl radical.

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing this compound, ensuring data integrity.



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Caption: Analytical workflow for the isolation and validation of **N,2-dimethylpropanehydrazide**.

Experimental Protocols

Sample Preparation for NMR

To avoid signal broadening from hydrogen bonding:

- Solvent: Use DMSO-

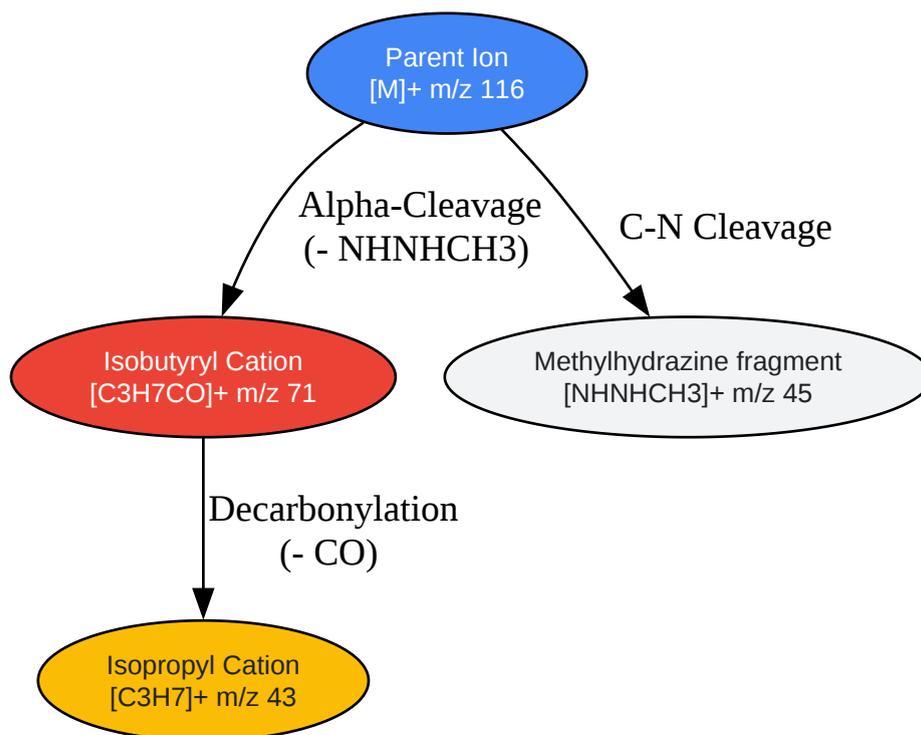
(0.6 mL) for the sharpest NH signals.

is acceptable but NH protons may appear very broad or disappear due to exchange.

- Concentration: Dissolve 5-10 mg of the hydrazide. High concentrations can induce aggregation, shifting NH peaks.
- Reference: Calibrate to residual DMSO pentet (2.50) or TMS (0.00).^{[3][4]}

Mass Spectrometry Fragmentation Logic

Understanding the MS spectrum requires mapping the stability of the acylium ion.



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Caption: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

References

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